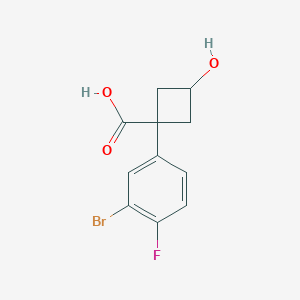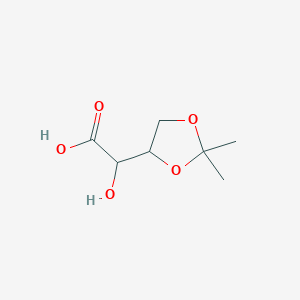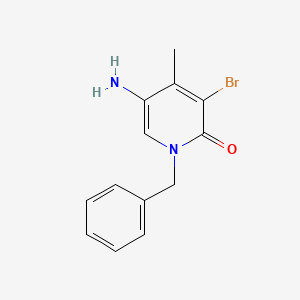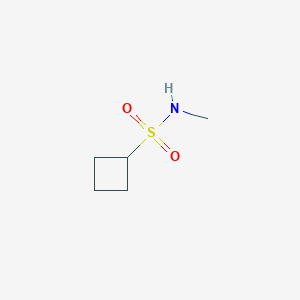![molecular formula C10H17ClO B13182944 3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane](/img/structure/B13182944.png)
3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane is an organic compound that features a cyclobutyl ring substituted with a chloromethyl group and an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane typically involves the reaction of cyclobutylmethyl chloride with oxolane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Aplicaciones Científicas De Investigación
3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxolane ring may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene
- 3-[[1-(Chloromethyl)cyclobutyl]methyl]furan
- (3R)-3-{[1-(Chloromethyl)cyclobutyl]methyl}-1,1-difluorocyclohexane
Uniqueness
3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane is unique due to its combination of a cyclobutyl ring and an oxolane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C10H17ClO |
|---|---|
Peso molecular |
188.69 g/mol |
Nombre IUPAC |
3-[[1-(chloromethyl)cyclobutyl]methyl]oxolane |
InChI |
InChI=1S/C10H17ClO/c11-8-10(3-1-4-10)6-9-2-5-12-7-9/h9H,1-8H2 |
Clave InChI |
RENUYFKHHCLOFA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CC2CCOC2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


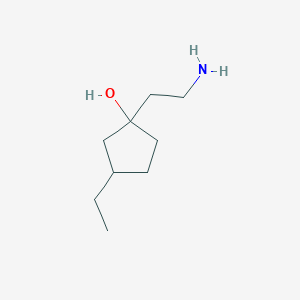
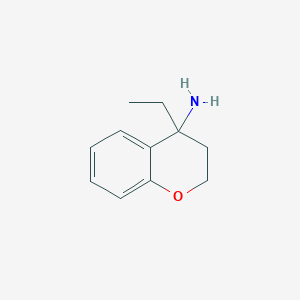
![2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13182882.png)
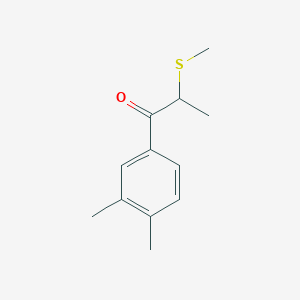
![2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane](/img/structure/B13182887.png)
![2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13182893.png)
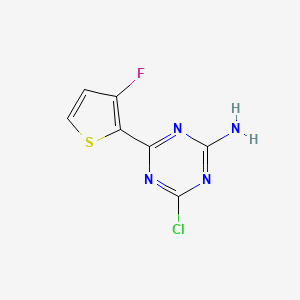
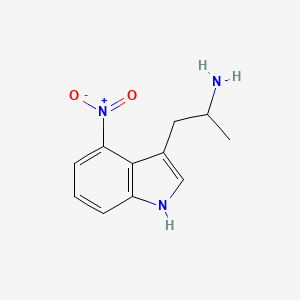
![[1-(Chloromethyl)cyclopropyl]cyclohexane](/img/structure/B13182920.png)
![1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane](/img/structure/B13182932.png)
